molecular formula C5H10S3 B14298403 3-Ethyl-5-methyl-1,2,4-trithiolane CAS No. 116505-59-0

3-Ethyl-5-methyl-1,2,4-trithiolane

Cat. No.: B14298403
CAS No.: 116505-59-0
M. Wt: 166.3 g/mol
InChI Key: SHLIDHGBMLQTDS-UHFFFAOYSA-N
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Description

3-Ethyl-5-methyl-1,2,4-trithiolane is a sulfur-containing heterocyclic compound characterized by a five-membered ring with three sulfur atoms and two alkyl substituents (ethyl and methyl groups). It is naturally occurring in plants of the Alliaceae family, such as garlic (Allium sativum) and leek (Allium porrum), where it contributes to the complex aroma profiles of these species . Analytical studies report its concentration in garlic essential oil at 0.11–0.17%, depending on the extraction method and plant source .

Properties

CAS No.

116505-59-0

Molecular Formula

C5H10S3

Molecular Weight

166.3 g/mol

IUPAC Name

3-ethyl-5-methyl-1,2,4-trithiolane

InChI

InChI=1S/C5H10S3/c1-3-5-6-4(2)7-8-5/h4-5H,3H2,1-2H3

InChI Key

SHLIDHGBMLQTDS-UHFFFAOYSA-N

Canonical SMILES

CCC1SC(SS1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methyl-1,2,4-trithiolane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method involves the cyclization of this compound precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methyl-1,2,4-trithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Ethyl-5-methyl-1,2,4-trithiolane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex sulfur-containing compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methyl-1,2,4-trithiolane involves its interaction with molecular targets such as enzymes and cellular components. The sulfur atoms in the compound can form bonds with metal ions and other reactive species, leading to various biochemical effects. These interactions can modulate enzyme activity, influence redox balance, and affect cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Longer alkyl chains (e.g., butyl, pentyl) in analogs enhance lipid solubility and volatility, influencing their flavor persistence and intensity in thermally processed foods .
  • Natural vs. Synthetic Occurrence : While this compound is naturally abundant in plants, its analogs in fried chicken flavors are formed during cooking, highlighting divergent biosynthetic and thermolytic pathways .

Comparison with Other Sulfur-Containing Compounds in Alliaceae

Sulfur compounds dominate the aroma profiles of Alliaceae plants. The table below contrasts this compound with other volatiles in this family:

Compound Name Molecular Formula Occurrence Concentration (Typical) Role in Aroma/Flavor
Dimethyl tetrasulfide C₂H₆S₄ Garlic, onion 0.15–2.82% Pungent, sulfuric odor
Methyl 1-(methylthiopropyl) disulfide C₅H₁₀S₂ Shallot, chive 0.12–0.59% Sweet, alliaceous notes
2-Undecanone C₁₁H₂₂O Leek, chive 0.10–0.82% Fruity, waxy undertones
This compound C₅H₁₀S₃ Garlic, leek 0.11–0.17% Earthy, metallic nuances

Functional Insights :

  • Aroma Profile: Unlike dimethyl tetrasulfide (intensely pungent), this compound contributes subtler earthy notes, likely due to its heterocyclic stability .
  • Concentration Limitations : Despite its natural occurrence, its low concentration in plants and regulatory restrictions limit its isolation for industrial applications .

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